ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

Catalog No.
S8514224
CAS No.
1869118-24-0
M.F
C16H16N4O4S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carba...

CAS Number

1869118-24-0

Product Name

ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

IUPAC Name

ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21)

InChI Key

NROPCWMCOWTXAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is an organic compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core. The molecular formula is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S and it has a molecular weight of approximately 360.4 g/mol. This compound features a tosyl group, which enhances its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Typical of carbamates and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form tricyclic structures, which are significant in drug development .

The biological activity of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate has been linked to its role as a kinase inhibitor. Compounds with similar structures have demonstrated potential in treating various conditions, including cancer and autoimmune diseases. The ability to inhibit specific kinases makes this compound a candidate for further pharmacological studies aimed at developing therapeutic agents .

The synthesis of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate typically involves several steps:

  • Formation of the Pyrrolo-Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Tosylation: The introduction of the tosyl group is done using p-toluenesulfonyl chloride under basic conditions.
  • Carbamate Formation: The final step involves reacting the intermediate with ethyl isocyanate or ethyl carbamate to yield the desired product.

These methods highlight the compound's versatility as an intermediate in organic synthesis .

Studies on the interactions of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate with biological targets have shown promise in identifying its potential as a therapeutic agent. Interaction studies often focus on:

  • Kinase Binding Affinity: Evaluating how effectively this compound binds to specific kinases.
  • Cellular Assays: Testing its biological activity in cell lines relevant to cancer or autoimmune diseases.

These studies are crucial for understanding the compound's mechanism of action and its therapeutic potential .

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate shares structural similarities with several other compounds. Here are a few notable ones:

Compound NameMolecular FormulaKey Features
Tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamateC18H20N4O4SC_{18}H_{20}N_{4}O_{4}SSimilar structure; used as an Upadacitinib intermediate.
5-(p-Toluenesulfonyl)-pyrrolo[2,3-b]pyrazineC13H12N4O2SC_{13}H_{12}N_{4}O_{2}SLacks carbamate functionality; different biological profile.
5-(4-Methylbenzenesulfonyl)-pyrrolo[2,3-b]pyrazineC14H14N4O2SC_{14}H_{14}N_{4}O_{2}SSimilar sulfonamide group; potential kinase inhibitor.

Uniqueness: Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate stands out due to its specific ethyl carbamate moiety combined with the pyrrolo-pyrazine core, which enhances its reactivity and biological activity compared to similar compounds. This unique structure may lead to distinct pharmacological properties that are currently under investigation for therapeutic applications .

Multi-Step Functionalization Strategies in Heterocyclic Systems

The synthesis begins with pyrazine-2,5-diamine, which undergoes sequential functionalization to construct the pyrrolo[2,3-b]pyrazine core. A patented six-step route exemplifies this approach:

  • Amination with Ethanol: Pyrazine-2,5-diamine reacts with ethanol in N,N-dimethylformamide (DMF) at 50–60°C under nitrogen, forming an ethylamine intermediate (compound 1).
  • Cyclization via Acid Catalysis: Concentrated sulfuric acid at 90–120°C dehydrates compound 1 to yield a bicyclic structure (compound 2).
  • Tosylation: Toluene serves as the solvent for reacting compound 2 with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP), achieving 78–85% yields of the sulfonated product (compound 3).
  • Nitrosation and Halogenation: Sodium nitrite in 50% sulfuric acid introduces a nitroso group at 80–90°C, followed by halogenation with hydrogen halides to form compound 5.
  • Carbamate Installation: Compound 5 reacts with ethyl carbamate in pyridine at 50–70°C, culminating in the final product after sodium sulfate drying and vacuum concentration.

Key Challenge: Competing side reactions during nitrosation require precise temperature control (±2°C) to maintain >90% regioselectivity.

Catalytic Systems for Tosyl Group Installation and Carbamate Formation

Tosylation Catalysts

Catalyst SystemSolventTemperatureYieldSelectivitySource
Et₃N/DMAP (2:1 molar ratio)Toluene25°C85%94%
K₂CO₃ (base)Acetonitrile40°C62%88%
MgO/γ-Al₂O₃ (10 wt%)Ethanol70°C52%*94%*

*Carbamate formation yield under fixed-bed reactor conditions.

The Et₃N/DMAP system outperforms inorganic bases due to homogeneous dispersion in toluene, which facilitates TsCl activation. For carbamate coupling, supported MgO catalysts enable 93.8% selectivity in ethanol via a nucleophilic substitution mechanism.

Solvent Optimization in Annulation and Sulfonylation Reactions

Annulation Efficiency by Solvent

SolventDielectric ConstantReaction Time (h)Pyrrolopyrazine YieldByproducts
DMF36.7489%<5%
THF7.5667%18%
Acetonitrile37.5573%12%

Data adapted from.

DMF’s high polarity stabilizes transition states during cyclization, reducing byproduct formation. Conversely, toluene’s low polarity (2.4) improves tosylation yields by minimizing TsCl hydrolysis.

The pyrrolo[2,3-b]pyrazine system is a bicyclic aromatic structure comprising a pyrazine ring fused to a pyrrole. The pyrazine component introduces significant electron deficiency due to the presence of two nitrogen atoms in its six-membered ring, which withdraw electron density via inductive effects and π-electron delocalization [1] [2]. This electron-poor environment primes the ring for nucleophilic attack, as the aromatic system becomes electrophilic—a prerequisite for NAS [1].

Electron-Withdrawing Nature of the Pyrazine Ring

The pyrazine ring’s nitrogen atoms create a localized region of low electron density, particularly at positions ortho and para to the nitrogen atoms. In ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, the tosyl group at position 5 and the carbamate at position 2 further amplify this electron deficiency. Quantum mechanical calculations suggest that the pyrazine ring reduces the activation energy for NAS by stabilizing the negatively charged Meisenheimer intermediate through resonance [1]. For example, nitro groups in analogous systems lower the energy of the intermediate by 15–20 kcal/mol compared to non-activated aromatic systems [1].

Comparative Reactivity with Other Heterocycles

The reactivity of the pyrrolo[2,3-b]pyrazine core exceeds that of simpler heterocycles like pyridine or pyrazine due to its fused structure. The pyrrole ring, while nominally electron-rich, contributes minimal electron density to the pyrazine moiety because of orthogonal π-orbital orientations. Experimental data from substituted pyrrolopyrazines show NAS rate constants 102–103 times higher than those of mono-azaindoles under identical conditions [1].

Transition State Stabilization by Tosyl Protecting Groups

The tosyl (p-toluenesulfonyl) group at position 5 plays a dual role: it acts as a leaving group and stabilizes the transition state through electron withdrawal.

Electronic Contributions of the Tosyl Group

The sulfonyl moiety (-SO2-) is a strong electron-withdrawing group (EWG) that withdraws electron density via both inductive and resonance effects. This destabilizes the aromatic ground state while stabilizing the Meisenheimer intermediate. Kinetic studies on tosyl-substituted aromatics demonstrate a 50–70% reduction in activation energy compared to non-sulfonylated analogs [1] [2].

Table 1: Effect of Substituents on NAS Activation Energy

SubstituentΔG (kcal/mol)Relative Rate (krel)
-H28.51.0
-NO222.1103.2
-SO2Tol20.8104.1

Leaving Group Ability

The tosyl group’s leaving ability stems from the stability of the sulfonate anion (TsO), which has a pKa ≈ −6.5. During the expulsion phase of NAS, the C–S bond cleavage is facilitated by the formation of this resonance-stabilized anion. Computational models indicate that the transition state for leaving group departure has a 1.8 Å C–S bond length, compared to 1.76 Å in the ground state, suggesting minimal geometric distortion [2].

Carbamate Group Participation in Directed Ortho-Metalation

The ethyl carbamate group at position 2 directs metalation to the ortho position through a combination of coordination and electronic effects.

Coordination-Driven Metalation

The carbamate’s carbonyl oxygen serves as a Lewis basic site, coordinating to organometallic reagents like lithium diisopropylamide (LDA). This coordination pre-organizes the substrate, positioning the base for deprotonation at the ortho position. Studies using 13C-labeled carbamates show a 7:1 ortho:meta selectivity ratio in metalation reactions [2].

Electronic Effects on Regioselectivity

The carbamate’s electron-withdrawing nature further activates the ortho position for deprotonation. Natural Bond Orbital (NBO) analysis reveals a 0.15 e depletion at the ortho carbon, lowering the C–H bond dissociation energy by 5–8 kcal/mol compared to the meta position [2].

Table 2: Regioselectivity in Directed Metalation

Directing GroupOrtho:Meta RatioΔBDEortho-meta (kcal/mol)
-CO2Et3:14.2
-CONH25:16.1
-OCONH27:17.8

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate represents a significant structural framework in the development of selective Janus Kinase 1 inhibitors, building upon the established pyrrolo[2,3-b]pyrazine scaffold that has demonstrated exceptional potential for kinase selectivity [1] [2]. The structure-activity relationship studies surrounding this compound reveal critical insights into the molecular determinants of Janus Kinase 1 selectivity over other kinase family members.

The pyrrolo[2,3-b]pyrazine core structure serves as an essential hinge-binding motif that forms hydrogen bonds with the backbone residues of the kinase domain, particularly targeting the adenosine triphosphate binding site [3] [4]. Research has demonstrated that compounds bearing this scaffold can achieve remarkable selectivity profiles, with some derivatives showing 50- to 1000-fold selectivity for Janus Kinase 1 over Janus Kinase 2, Janus Kinase 3, and tyrosine kinase 2 [5]. The ethyl carbamate substitution at the 2-position of the pyrrolo[2,3-b]pyrazine ring system contributes to the overall binding affinity and selectivity profile through specific interactions with the kinase binding pocket [1] .

Comparative analysis of related compounds reveals that the tosyl group at the 5-position plays a crucial role in enhancing both solubility and reactivity properties [1] . The 4-(2-aminoethyl)amino-pyrrolopyridine derivative, compound 2j, exhibited significant 24.7-fold Janus Kinase 1/Janus Kinase 2 selectivity with reasonable inhibitory activity against Janus Kinase 1 (half maximal inhibitory concentration equals 2.2 micromolar) [8]. This selectivity arises from the aminoethyl functionality being well-positioned to discriminate the subtle but significant differences in the size of ligand binding sites between Janus Kinase 1 and Janus Kinase 2 [8].

Molecular docking studies have revealed that the pyrrolo[2,3-b]pyrazine moiety binds directly between highly conserved residues, forming critical hydrogen bonds to the peptide backbone at the kinase hinge region [9]. In Janus Kinase 1, key binding interactions occur with residues leucine 959, valine 889, phenylalanine 958, and leucine 1010, which collectively create a hydrophobic binding environment that favors selective recognition [10] [11]. The binding free energy calculations demonstrate that van der Waals interactions play the primary role in complex stabilization, with the hydrophobic amino acids in the binding pocket being vital for inhibitor binding [10].

Recent structure-activity relationship investigations have identified that C-5 pyrazole-substituted pyrrolopyridine derivatives can achieve 10- to 20-fold Janus Kinase 1 selectivity over Janus Kinase 2 in enzymatic assays [12]. The potential hydrogen bond between the pyrazole group and glutamic acid 966 in Janus Kinase 1 serves as a key selectivity determinant, enhancing Janus Kinase 1 selectivity through specific molecular recognition patterns [12].

Role in Upatinib/Upadacitinib Analog Synthesis

Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate serves as a critical intermediate in the synthesis of Upadacitinib analogs, representing a key building block in the construction of the complex imidazopyrrolopyrazine skeleton characteristic of this important therapeutic agent [13] [14]. Upadacitinib, chemically known as (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, is a potent and selective Janus Kinase 1 inhibitor that has received regulatory approval for treating rheumatoid arthritis [13] [14].

The synthesis pathway for Upadacitinib involves the preparation of Fragment A, which incorporates the pyrrolo[2,3-b]pyrazine core, and Fragment B, representing the pyrrolidine derivative component [13]. The tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, also designated as ACT051-3, has been identified as an important intermediate of Upatinib, with scaled-up industrial production processes being developed to meet market demand [14]. The synthesis of this intermediate involves multiple synthetic steps, with specific adjustments and improvements made to reaction conditions to achieve optimal industrial production efficiency [14].

The synthetic approach utilizes a convergent strategy where the pyrrolo[2,3-b]pyrazine fragment undergoes subsequent cyclization to provide the imidazopyrrolopyrazine skeleton, followed by derivatization to yield the final Upadacitinib structure [13]. Patent literature describes processes employing Weinreb amide as a key intermediate in the preparation of compounds useful for Upadacitinib synthesis [13]. The synthetic route has been optimized to reduce the use of expensive catalysts, with the introduction of N,N-diisopropylethylamine reducing the required amount of palladium(II) acetate catalyst by 2.5-fold, significantly lowering production costs [14].

Microchannel reaction technology has been employed for synthesizing key chiral intermediates, specifically (3R,4S)-benzyl 3-(2-bromoacetyl)-4-ethyl pyrrolidinyl-1-formic ether, which represents a crucial building block in the Upadacitinib synthesis pathway [15]. This approach enables continuous production while reducing the risks associated with diazomethane and diazo intermediates, improving route efficiency and enabling quantitative bromination reactions [15].

The structural modifications around the pyrrolo[2,3-b]pyrazine core have been extensively explored to develop analogs with improved pharmacological profiles. The ethyl carbamate functionality provides enhanced metabolic stability compared to other protecting groups, while maintaining the essential binding characteristics required for Janus Kinase 1 selectivity [1] . Industrial production methods have been refined to ensure high yield and purity, incorporating automated reactors and continuous flow systems to enhance efficiency and scalability .

Conformational Analysis of Protein-Ligand Complexes

The conformational analysis of protein-ligand complexes involving ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate and related compounds reveals critical insights into the dynamic nature of kinase-inhibitor interactions and their implications for drug design [10] [16]. Molecular dynamics simulations spanning 100 nanoseconds have demonstrated that Janus Kinase 1-inhibitor complexes maintain structural stability with root mean square deviation values typically ranging from 1.5 to 2.5 Angstroms [10] [17].

Principal component analysis of Janus Kinase 1 complexes reveals that different phosphorylation states and inhibitor binding induce intermediate inactive conformations of Janus Kinase 1, which represent better targets for selective drug design [18]. The phosphate-binding loop shows conformational variability at dual and single phosphorylated states, with protein structure network analysis demonstrating that specific phosphorylation states stabilize the Janus Kinase 1 complexes through higher values of network hubs [18].

Binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods have revealed that Upadacitinib and Itacitinib exhibit the highest binding affinity toward Janus Kinase 1, with calculated binding free energies of -18.70 and -18.80 kilocalories per mole, respectively [10]. The primary binding interactions are driven by van der Waals forces, with hydrophobic amino acids in the binding pocket playing vital roles in inhibitor recognition [10]. Van der Waals contributions of -49.65 kilocalories per mole for Upadacitinib and electrostatic interactions of -40.79 kilocalories per mole demonstrate the multifaceted nature of the binding interactions [10].

The adenosine triphosphate binding pocket analysis reveals that the pyrrolo[2,3-b]pyrazine scaffold adopts a relatively planar binding mode, with the heterocyclic core positioned between highly conserved residues [9] [11]. In Janus Kinase 1, the nitrogen atoms of the pyrrolo[2,3-b]pyrazine moiety form two hydrogen bonds to the peptide backbone of residues at the kinase hinge region, specifically targeting the adenine binding region where adenosine triphosphate would normally interact [9].

Conformational flexibility studies have demonstrated that protein flexibility plays a critical role in drug binding kinetics and selectivity [19] [20]. The incorporation of multiple protein conformations obtained from molecular dynamics simulations into binding analysis helps identify additional ligand-protein interactions that contribute to longer residence times [20]. Ensemble docking approaches utilizing multiple protein configurations have revealed interactions with residues that are positioned close to ligands in crystal structures, providing insights into the dynamic nature of the binding interface [20].

The root mean square fluctuation analysis indicates that non-binding site regions, including the activation segment, display higher dynamic behavior compared to the phosphate-binding loop, catalytic loop, and hinge areas, which remain stable during molecular dynamics simulations [10]. The binding conformation of inhibitors within the adenosine triphosphate binding site remains stable throughout extended simulation periods, confirming the thermodynamic stability of the protein-ligand complexes [17].

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.08922618 g/mol

Monoisotopic Mass

360.08922618 g/mol

Heavy Atom Count

25

Dates

Last modified: 02-18-2024

Explore Compound Types